molecular formula C9H7ClO3 B3039509 3-(4-Chlorophenyl)oxirane-2-carboxylic acid CAS No. 114380-31-3

3-(4-Chlorophenyl)oxirane-2-carboxylic acid

Cat. No.: B3039509
CAS No.: 114380-31-3
M. Wt: 198.6 g/mol
InChI Key: AQTUCNUJOLMJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)oxirane-2-carboxylic acid is a chemical compound with the molecular formula C9H7ClO3 and a molecular weight of 198.61 g/mol It is characterized by the presence of an oxirane ring (epoxide) and a carboxylic acid group attached to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of 4-chlorostyrene followed by carboxylation. One common method includes the use of peracids such as m-chloroperbenzoic acid (m-CPBA) to achieve the epoxidation of 4-chlorostyrene, forming the oxirane ring . The subsequent carboxylation can be carried out using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Properties

IUPAC Name

3-(4-chlorophenyl)oxirane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTUCNUJOLMJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)oxirane-2-carboxylic acid
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3-(4-Chlorophenyl)oxirane-2-carboxylic acid
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3-(4-Chlorophenyl)oxirane-2-carboxylic acid
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3-(4-Chlorophenyl)oxirane-2-carboxylic acid
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3-(4-Chlorophenyl)oxirane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)oxirane-2-carboxylic acid

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